(S)-Pyridin-3-yl-glycine tert-butyl ester, also known as Pyridin-3-yl-glycine tert-butyl ester, is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pyridine ring and a glycine moiety, making it significant in various chemical and pharmaceutical applications. The compound is particularly noted for its potential in peptide synthesis and as an intermediate in the development of biologically active molecules.
(S)-Pyridin-3-yl-glycine tert-butyl ester is classified under amino acids and derivatives, specifically as an amino acid ester. Its chemical structure includes a pyridine ring, which contributes to its unique properties and reactivity.
The synthesis of (S)-Pyridin-3-yl-glycine tert-butyl ester typically involves several steps, including the formation of the glycine derivative followed by esterification with tert-butanol.
The synthesis may utilize various reagents such as coupling agents (e.g., Dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds during the reaction process. Additionally, chiral catalysts may be employed to ensure the production of the desired enantiomer .
The molecular formula for (S)-Pyridin-3-yl-glycine tert-butyl ester is CHNO, with a molecular weight of approximately 208.26 g/mol. The compound features:
The structural representation can be described using SMILES notation: CC(C)(C)OC(=O)C(C1=CN=CC=C1)=N
. This notation encapsulates both the functional groups and their connectivity within the molecule .
(S)-Pyridin-3-yl-glycine tert-butyl ester can participate in various chemical reactions:
The reactivity of this compound is influenced by its steric and electronic properties, making it suitable for diverse synthetic strategies in medicinal chemistry .
The mechanism of action for (S)-Pyridin-3-yl-glycine tert-butyl ester primarily revolves around its role as a substrate in enzymatic reactions or as a ligand in biological systems.
Quantitative data regarding binding affinities and kinetic parameters are essential for understanding its biological relevance but are often derived from experimental studies involving related compounds .
Relevant data from chemical databases confirm these properties, aiding researchers in handling and utilizing this compound effectively .
(S)-Pyridin-3-yl-glycine tert-butyl ester has several scientific uses:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1